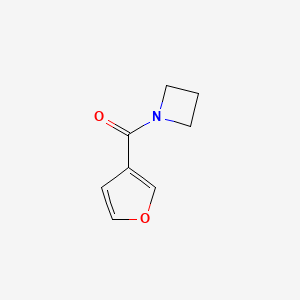

1-(furan-3-carbonyl)azetidine

Description

BenchChem offers high-quality 1-(furan-3-carbonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(furan-3-carbonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(9-3-1-4-9)7-2-5-11-6-7/h2,5-6H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTMTMJMSTZJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azetidin-1-yl(furan-3-yl)methanone CAS number search

Technical Guide: Azetidin-1-yl(furan-3-yl)methanone (Furoyl-Azetidine Scaffold)

Executive Summary

Topic: Chemical Identity, Synthesis, and Medicinal Chemistry Application of Azetidin-1-yl(furan-3-yl)methanone. Context: This molecule represents a strategic "fragment" in modern drug discovery, combining the bioisosteric properties of the furan ring with the physicochemical advantages of the azetidine core. Primary Utility: Fragment-Based Drug Discovery (FBDD), Lead Optimization (solubility enhancement), and Peptidomimetic Scaffolding.

Part 1: Chemical Identity & Registry Data

While a specific CAS number for the unsubstituted Azetidin-1-yl(furan-3-yl)methanone is often catalog-dependent (appearing in proprietary libraries from vendors like Enamine or WuXi AppTec), it is chemically defined by the amide coupling of two well-characterized precursors.

Target Molecule Profile

-

IUPAC Name: Azetidin-1-yl(furan-3-yl)methanone

-

Alternative Names: 3-Furoyl azetidine; 1-(Furan-3-carbonyl)azetidine.

-

Molecular Formula:

-

Molecular Weight: 151.16 g/mol

-

Predicted LogP: ~0.5–0.8 (Highly favorable for CNS penetration and oral bioavailability).

Precursor Registry Data

To synthesize or identify this molecule, researchers must reference its constituent building blocks:

| Component | Chemical Name | CAS Number | Role |

| Acid Core | Furan-3-carboxylic acid | 488-93-7 | Pharmacophore / Bioisostere |

| Amine Core | Azetidine (Hydrochloride) | 36520-39-5 | Solubilizing Scaffold |

| Reagent | HATU | 148893-10-1 | Coupling Agent |

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize Azetidin-1-yl(furan-3-yl)methanone with >95% purity avoiding furan ring oxidation.

Expert Insight: The furan ring is electron-rich and susceptible to acid-catalyzed polymerization or oxidation. The azetidine ring possesses significant ring strain (~26 kcal/mol). Therefore, neutral to mildly basic coupling conditions (HATU/DIPEA) are superior to acid chloride methods (SOCl₂) which may degrade the furan or open the azetidine ring.

Step-by-Step Methodology

-

Reaction Setup:

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane). Reason: DMF solubilizes the polar azetidine salt effectively.

-

Stoichiometry: 1.0 eq Furan-3-carboxylic acid : 1.2 eq Azetidine HCl : 1.5 eq HATU : 3.0 eq DIPEA.

-

-

Activation Phase:

-

Dissolve Furan-3-carboxylic acid (1.0 eq) in DMF (0.2 M concentration).

-

Add DIPEA (1.5 eq) and stir for 5 minutes.

-

Add HATU (1.5 eq) and stir at

for 15 minutes. Visual Check: Solution typically turns slight yellow.

-

-

Coupling Phase:

-

Workup (The "Self-Cleaning" Protocol):

-

Dilute reaction mixture with EtOAc (Ethyl Acetate).

-

Wash 1: 5% LiCl solution (x3). Mechanism: Removes DMF.

-

Wash 2: Saturated

. Mechanism: Removes unreacted acid. -

Wash 3: 0.5 M Citric Acid. Mechanism: Removes unreacted azetidine and DIPEA.

-

Dry: Over

, filter, and concentrate.

-

-

Purification:

-

If purity <95%, use Flash Column Chromatography.

-

Eluent: 0–5% MeOH in DCM. (The amide is polar; avoid Hexane/EtOAc if it streaks).

-

Part 3: Medicinal Chemistry Logic & Application

Why This Scaffold? (SAR Analysis)

The selection of an azetidine-furan amide is rarely random. It is a specific tactical choice in Lead Optimization:

-

The "Azetidine Switch": Replacing a pyrrolidine (5-membered ring) with an azetidine (4-membered ring) often lowers lipophilicity (LogD) and blocks metabolic "soft spots" on the ring, improving metabolic stability while retaining the vector of the amide bond.

-

Furan Bioisosterism: The furan-3-yl group acts as a smaller, more polar bioisostere of a phenyl ring. It can engage in hydrogen bonding (as an acceptor) unlike a phenyl group.

-

Metabolic Alert: Researchers must monitor for reactive metabolites . Furan rings can be oxidized by CYP450 enzymes to form cis-enedials, which are reactive electrophiles capable of protein alkylation (toxicity).

-

Mitigation: Check glutathione (GSH) trapping early in the cascade.

-

Workflow Visualization

The following diagram illustrates the synthesis logic and the decision tree for selecting this specific scaffold.

Caption: Synthesis pathway and medicinal chemistry decision logic for the Furoyl-Azetidine scaffold.

Part 4: Analytical Data Summary (Expected)

When characterizing the synthesized compound, the following data confirms identity.

| Analytical Method | Expected Signal / Result | Interpretation |

| LC-MS (ESI+) | 152.1 m/z ( | Protonated molecular ion. |

| 1H NMR (DMSO-d6) | Furan ring protons (distinct aromatic region). | |

| 1H NMR (DMSO-d6) | Azetidine ring protons (distinct multiplets). | |

| IR Spectroscopy | ~1640 | Tertiary Amide Carbonyl (C=O) stretch. |

References

-

Furan-3-carboxylic acid (CAS 488-93-7) Entry . National Center for Biotechnology Information. PubChem Compound Summary. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Authoritative review on HATU/EDC coupling). [Link]

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase. Journal of Medicinal Chemistry. (Discusses 4-membered rings like azetidine/oxetane in drug design). [Link]

-

Pike, K. G., et al. (2011). Furan-3-carboxamides as novel inhibitors of... (Example of furan-3-yl amide utility). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. 149105-18-0|Azetidin-1-yl(4-bromo-3-methylphenyl)methanone|BLD Pharm [bldpharm.com]

- 2. 1090834-92-6|Azetidin-1-yl(2-methylfuran-3-yl)methanone|BLD Pharm [bldpharm.com]

- 3. 1851982-49-4|1-(Furan-3-ylmethyl)azetidine|BLD Pharm [bldpharm.com]

- 4. 1490435-08-9|Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]

The Convergence of Scaffolds: A Technical Guide to Furan-3-carboxylic Acid Azetidine Amide Derivatives in Drug Discovery

Foreword: The Strategic Imperative for Novel Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a paramount objective. The strategic combination of privileged scaffolds—molecular frameworks known to interact with specific biological targets—offers a rational and efficient approach to generating new therapeutic candidates. This guide delves into the technical intricacies of one such promising class of compounds: Furan-3-carboxylic acid azetidine amide derivatives . We will explore their design rationale, synthesis, and biological evaluation, with a particular focus on their potential as modulators of critical intracellular signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage innovative molecular architectures to address unmet medical needs.

Design Rationale: A Synthesis of Favorable Properties

The combination of a furan-3-carboxylic acid core with an azetidine amide moiety is a deliberate design choice, capitalizing on the unique and complementary attributes of each component.

-

The Furan-3-Carboxamide Core: The furan ring is a versatile five-membered aromatic heterocycle frequently employed in medicinal chemistry.[1] Its utility stems from its ability to act as a bioisostere for other aromatic systems, such as benzene or thiophene, while offering distinct electronic properties and metabolic profiles.[1] The carboxylic acid, converted to a carboxamide, provides a key hydrogen bond donor and acceptor motif, crucial for anchoring the molecule within the active site of a target protein. The specific 3-substitution pattern on the furan ring directs the vectors for further chemical elaboration, allowing for systematic exploration of structure-activity relationships (SAR).

-

The Azetidine Moiety: A Gateway to Improved Physicochemical Properties: Azetidine, a four-membered saturated nitrogen-containing heterocycle, has emerged as a highly valuable scaffold in drug design.[2] Its incorporation into a molecule is driven by several key advantages:

-

Increased sp³ Character and Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a major trend in modern drug discovery. The non-planar, sp³-rich nature of the azetidine ring can improve binding affinity and selectivity by enabling more precise interactions with the complex topology of protein binding sites.[2]

-

Modulation of Physicochemical Properties: The azetidine ring can significantly enhance aqueous solubility and reduce lipophilicity compared to larger, more lipophilic amines like piperidines or pyrrolidines. This is a critical factor in improving the overall "drug-likeness" of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Metabolic Stability: The strained four-membered ring of azetidine can be more resistant to metabolic degradation at certain positions compared to less strained cyclic amines, potentially leading to an improved pharmacokinetic profile.[2]

-

Conformational Rigidity: The inherent ring strain of azetidine restricts the number of accessible conformations.[2] This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, leading to higher affinity.

-

The amide linkage provides a robust and synthetically accessible connection between these two key fragments, creating a modular platform for the generation of diverse chemical libraries.

Synthetic Strategy: A Modular Approach to Library Construction

The synthesis of furan-3-carboxylic acid azetidine amide derivatives is typically achieved through a convergent and modular approach centered on a standard amide coupling reaction. This allows for flexibility in the choice of both the furan core and the azetidine building blocks.

Core Workflow for Synthesis

The general synthetic workflow can be visualized as a two-part process: the preparation of the activated furan-3-carboxylic acid and the subsequent coupling with a substituted azetidine.

Caption: General workflow for the synthesis of Furan-3-carboxylic acid azetidine amide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a representative compound, (azetidin-1-yl)(furan-3-yl)methanone.

Step 1: Activation of Furan-3-carboxylic Acid

-

Reagents & Equipment: Furan-3-carboxylic acid (1.0 eq), thionyl chloride (SOCl₂, 1.2 eq), dichloromethane (DCM, anhydrous), round-bottom flask, reflux condenser, magnetic stirrer.

-

Procedure: a. To a solution of furan-3-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed. c. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude furan-3-carbonyl chloride. d. Causality: Thionyl chloride is a common and effective reagent for converting a carboxylic acid into a more reactive acid chloride. This activation is necessary for the subsequent nucleophilic attack by the secondary amine of the azetidine ring. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Amide Coupling

-

Reagents & Equipment: Furan-3-carbonyl chloride (1.0 eq), Azetidine hydrochloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous), round-bottom flask, magnetic stirrer.

-

Procedure: a. Dissolve azetidine hydrochloride in anhydrous DCM and cool to 0 °C. b. Add triethylamine to neutralize the hydrochloride salt and liberate the free azetidine base. c. Add a solution of furan-3-carbonyl chloride in anhydrous DCM dropwise to the azetidine solution. d. Stir the reaction mixture at room temperature for 4-6 hours. e. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel. h. Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of characteristic peaks for both the furan and azetidine rings, as well as the amide linkage, validates the success of the synthesis. The purity can be assessed by HPLC.

Pharmacology: Targeting the JAK-STAT Signaling Pathway

A key area of interest for novel heterocyclic compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling. The Janus kinase (JAK) family of tyrosine kinases is a particularly important target for inflammatory and autoimmune diseases.[3][4] The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.[4][5]

The JAK-STAT Pathway: A Central Hub for Cytokine Signaling

The signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[6] This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[7] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[5]

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

Furan-3-carboxylic acid azetidine amide derivatives are designed to act as ATP-competitive inhibitors of JAKs. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of JAKs and STATs, thereby blocking the downstream signaling cascade. This inhibition of cytokine-driven gene expression forms the basis of their therapeutic potential in autoimmune disorders like rheumatoid arthritis and psoriasis.[8][9]

Structure-Activity Relationship (SAR) and Data Presentation

The modular nature of the synthesis allows for systematic modifications to the core structure to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. Below is a representative table of hypothetical data for a series of derivatives, illustrating how structural changes can impact biological activity.

| Compound ID | R¹ (on Furan) | R² (on Azetidine) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | hERG IC₅₀ (µM) |

| FA-001 | H | H | 150 | 25 | > 50 |

| FA-002 | 5-Cl | H | 80 | 15 | > 50 |

| FA-003 | 5-CH₃ | H | 120 | 22 | > 50 |

| FA-004 | H | 3-F | 130 | 18 | > 50 |

| FA-005 | H | 3,3-di-F | 180 | 35 | > 50 |

| FA-006 | 5-Cl | 3-F | 45 | 8 | > 50 |

Interpretation of SAR Data:

-

Furan Substitution (R¹): The introduction of a small electron-withdrawing group like chlorine at the 5-position of the furan ring (FA-002, FA-006) appears to be beneficial for potency against both JAK1 and JAK3, possibly by enhancing interactions within the binding pocket. A small alkyl group (FA-003) is well-tolerated but does not improve potency over the unsubstituted parent compound (FA-001).

-

Azetidine Substitution (R²): Fluorine substitution on the azetidine ring is a common strategy in medicinal chemistry to modulate pKa and improve metabolic stability. A single fluorine at the 3-position (FA-004) slightly improves JAK3 potency. However, gem-difluoro substitution (FA-005) is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.

-

Synergistic Effects: The combination of optimal substitutions on both rings (FA-006) leads to a synergistic improvement in potency, highlighting the importance of multi-parameter optimization.

-

Safety Profile: All showcased derivatives exhibit a favorable safety profile with respect to hERG inhibition (IC₅₀ > 50 µM), which is a critical off-target liability that can lead to cardiac toxicity.

Future Directions and Conclusion

The furan-3-carboxylic acid azetidine amide scaffold represents a promising starting point for the development of novel kinase inhibitors. The convergence of a versatile aromatic core with a property-enhancing saturated heterocycle provides a rich chemical space for exploration. Future work in this area should focus on:

-

Selectivity Profiling: Expanding the screening panel to include other JAK family members (JAK2, TYK2) and a broader range of kinases to fully characterize the selectivity profile of lead compounds.

-

In Vivo Evaluation: Advancing potent and selective compounds into animal models of autoimmune diseases to assess their in vivo efficacy and pharmacokinetic properties.

-

Exploration of Diverse Linkers and Cores: Investigating alternative linkers to the amide and exploring other heterocyclic cores to further expand the chemical diversity and intellectual property landscape.

References

-

Ferreira, F., & Gilla, G. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF. [Link]

-

Boyadzhieva, M., et al. (2022). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]

-

Mehta, D., et al. (n.d.). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Request PDF. [Link]

- Unknown. (n.d.). Azetidine derivative, preparation method therefor, and use thereof.

-

He, Z.-T., & Hartwig, J.F. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Request PDF. [Link]

-

Bahekar, R., et al. (2020). Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. Bioorganic Chemistry. [Link]

-

Hynes, J., et al. (2016). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]

-

Žukauskaitė, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

- Unknown. (n.d.). Azetidine compounds, compositions and methods of use.

-

Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- Fowden, L. (n.d.). Compositions, systems and methods for the diagnosis, prevention and treatment of disorders associated with azetidine-2-carboxylic acid.

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

- Unknown. (n.d.). New aminoacid compounds for treating tumours and autoimmune diseases.

-

Vazquez, M. L., et al. (2016). Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology. [Link]

-

Ataca, P., & Eken, A. (2019). Janus kinase inhibitors and fields of usage. Journal of Health Sciences and Medicine. [Link]

-

Dr. Oracle. (2025). What is the role of Janus Kinase (JAK) and the JAK-STAT pathway in the treatment of autoimmune diseases?. Dr. Oracle. [Link]

-

Unknown. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]

-

Unknown. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. [Link]

-

Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Genovese, M. C., et al. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same?. Annals of the Rheumatic Diseases. [Link]

-

Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. AU2003265336B8 - Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds - Google Patents [patents.google.com]

- 2. US20070231313A1 - Compositions, systems and methods for the diagnosis, prevention and treatment of disorders associated with azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. WO2017097224A1 - Azetidine derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 4. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. Janus kinase inhibitors and fields of usage | 2019, Volume 4 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 9. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Azetidine-Containing Heterocyclic Building Blocks: A Senior Application Scientist's Perspective

Foreword: Embracing the Strain for Medicinal Chemistry Gain

In the landscape of drug discovery, the quest for molecules with superior efficacy, selectivity, and pharmacokinetic properties is perpetual. Saturated heterocycles have become indispensable tools for medicinal chemists, acting as three-dimensional scaffolds that can escape the "flatland" of traditional aromatic compounds. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold.[1][2] Its inherent ring strain, once viewed as a liability, is now leveraged to impart unique conformational rigidity and vectorial arrangements of substituents, profoundly influencing a molecule's biological profile. This guide offers a technical exploration of azetidine-containing building blocks, designed for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to explain the causality behind synthetic choices and the strategic thinking required to successfully incorporate this potent scaffold into modern drug design.

The Azetidine Core: A Profile of a Privileged Scaffold

The value of the azetidine motif is rooted in its distinct physicochemical properties, which differ significantly from its larger, more flexible cousins, pyrrolidine and piperidine.

Structural and Conformational Properties: The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol.[2] This strain results in a puckered, non-planar conformation that restricts the rotational freedom of its substituents. This pre-organization can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity.[3] The defined geometry of the azetidine ring provides precise vectors for directing functional groups into specific pockets of a protein active site.

Electronic Properties and Solubility: The nitrogen atom within the azetidine ring is a key functional handle. It acts as a hydrogen bond acceptor and imparts basicity to the molecule. The conjugate acid of azetidine has a pKa of 11.29, making it basic and likely protonated at physiological pH.[4][5] This feature is frequently exploited to enhance the aqueous solubility of drug candidates, a critical parameter for oral bioavailability.

Impact on ADME Properties: Incorporating an azetidine moiety can significantly improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It can enhance metabolic stability and receptor selectivity.[6] For example, replacing a metabolically labile group with a stable azetidine ring can block sites of oxidation by cytochrome P450 enzymes. Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs for this very reason.[6]

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

| Property | Azetidine | Pyrrolidine | Piperidine |

| Ring Size | 4 | 5 | 6 |

| Ring Strain (kcal/mol) | ~25.4[2] | ~5.4[2] | Negligible |

| pKa (of conjugate acid) | 11.29[4][5] | ~11.3 | ~11.2 |

| Boiling Point (°C) | 61-62[4] | 86-88 | 106 |

| Water Solubility | Miscible[4] | Miscible | Miscible |

Core Synthesis: Constructing the Strained Ring

Historically, the synthesis of the azetidine ring was challenging due to its inherent strain. However, modern organic chemistry has furnished several reliable methods for its construction.

Intramolecular Cyclization of γ-Functionalized Amines

The most prevalent strategy for forming the azetidine ring is the intramolecular cyclization of precursors containing an amine and a leaving group in a 1,3-relationship. This typically involves γ-amino alcohols or γ-haloamines.[7][8]

Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-chloropropylamine

-

N-Tosylation (Protection & Activation): To a stirred solution of 3-chloropropylamine hydrochloride (1.0 eq) in a biphasic system of water and dichloromethane (DCM) at 0 °C, add sodium hydroxide (2.5 eq) to liberate the free amine. Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Separate the organic layer, wash with 1M HCl and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-tosylated intermediate.

-

Intramolecular Cyclization: Dissolve the crude N-(3-chloropropyl)-4-methylbenzenesulfonamide in a polar aprotic solvent like dimethylformamide (DMF). Add a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.5 eq). Heat the mixture to 60-80 °C and stir until TLC analysis indicates the consumption of the starting material.

-

Purification: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-azetidine.

Causality Behind Experimental Choices:

-

N-Tosylation: The tosyl group serves a dual purpose. It protects the amine from side reactions and, by withdrawing electron density, it acidifies the N-H proton, making it easier to deprotonate during the cyclization step.

-

Base Selection: A base is required to deprotonate the sulfonamide nitrogen, generating the nucleophile for the intramolecular Sₙ2 reaction that closes the ring. K₂CO₃ is a mild and effective choice, while NaH can be used for less reactive substrates.

-

Solvent: DMF is an excellent solvent for this type of reaction as it is polar and aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the sulfonamide anion.

[2+2] Cycloaddition Reactions

The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.[9] This method is particularly powerful for creating complex and substituted ring systems in a single step, often with high stereoselectivity.[2]

Modern Strain-Release Strategies

Recent advances have utilized highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). These molecules undergo strain-release-driven reactions with a variety of reagents, including boronic esters and organometallics, to generate diverse azetidine scaffolds under mild conditions.[2][7]

Strategic Functionalization of the Azetidine Scaffold

A pre-formed azetidine ring is a versatile platform that can be decorated with various functional groups to build a library of building blocks for structure-activity relationship (SAR) studies.

-

N-Functionalization: The ring nitrogen is the most common point of diversification. After deprotection (e.g., removal of a Boc or Tosyl group), the secondary amine can undergo alkylation, arylation, acylation, sulfonylation, and reductive amination to install a wide array of substituents.

-

C3-Functionalization: The C3 position is another key site for modification. Commercially available precursors like N-Boc-azetidin-3-one or N-Boc-3-hydroxyazetidine are starting points for introducing substituents via Grignard additions, Wittig reactions, or Mitsunobu reactions.

-

C2-Functionalization: While less common, methods exist for functionalizing the C2 position, such as the photochemical modification of azetidine-2-carboxylic acids.[10]

Caption: Key functionalization pathways for azetidine building blocks.

Azetidines in Action: Approved Drugs and Clinical Candidates

The tangible impact of azetidine building blocks is demonstrated by their presence in numerous approved drugs, where they play a critical role in defining the pharmacological profile.[6][10][11][12][13]

Table 2: Selected FDA-Approved Drugs Containing an Azetidine Moiety

| Drug Name | Therapeutic Area | Role of Azetidine Moiety |

| Azelnidipine [2][3] | Antihypertensive | Acts as a calcium channel blocker; the azetidine ring is a key part of the pharmacophore. |

| Cobimetinib [2] | Oncology (MEK Inhibitor) | Provides a rigid scaffold, enhances metabolic stability, and orients key binding groups. |

| Baricitinib [6] | Rheumatoid Arthritis (JAK Inhibitor) | The azetidine ring improves pharmacokinetic properties and contributes to selectivity. |

| Aztreonam | Antibacterial (Monobactam) | The azetidin-2-one (β-lactam) core is essential for its mechanism of inhibiting bacterial cell wall synthesis.[13][14] |

Conclusion and Future Outlook

Azetidine-containing building blocks have secured their place as powerful tools in the arsenal of medicinal chemists. Their unique conformational constraints and favorable physicochemical properties provide a reliable strategy for optimizing lead compounds and exploring novel chemical space. While the inherent ring strain can occasionally lead to stability challenges, this is often outweighed by the significant advantages in potency, selectivity, and pharmacokinetics.[15] As synthetic methodologies become more sophisticated and diverse functionalized azetidines become more accessible, their application in drug discovery is set to expand, paving the way for the next generation of innovative therapeutics.

References

-

Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available from: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

synthesis of azetidine .pptx. Slideshare. Available from: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

-

Synthesis of key azetidine building block via N‐Ns‐aziridine 302. ResearchGate. Available from: [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available from: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

-

Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available from: [Link]

-

Azetidine. Wikipedia. Available from: [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available from: [Link]

-

Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of... ResearchGate. Available from: [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ACS Publications. Available from: [Link]

-

Azetidine | C3H7N | CID 10422. PubChem. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidine - Wikipedia [en.wikipedia.org]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. synthesis of azetidine .pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. technologynetworks.com [technologynetworks.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

Furan-Azetidine Scaffolds: A Technical Guide to Pharmacological Properties and Drug Development

This guide provides an in-depth exploration of the pharmacological landscape of hybrid furan-azetidine scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a foundational understanding of the rationale, synthesis, and diverse biological activities of these promising molecular architectures. We will delve into the causality behind experimental design, present self-validating protocols, and ground all claims in verifiable, authoritative sources.

Introduction: The Strategic Union of Two Privileged Heterocycles

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered furan ring and the four-membered azetidine ring stand out as "privileged scaffolds"—structures that are repeatedly found in biologically active compounds.

The furan ring is an aromatic heterocycle whose unique electronic properties and reactivity have made it a cornerstone in drugs with a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] Its presence can impart favorable pharmacokinetic properties and it can act as a bioisosteric replacement for phenyl rings, offering modulated steric and electronic characteristics.[1]

Conversely, the azetidine ring , a nitrogen-containing four-membered heterocycle, is prized for its distinct three-dimensional geometry and inherent ring strain.[4][5] This sp³-rich character confers enhanced metabolic stability, improved solubility, and conformational rigidity, making it a highly attractive motif for modern drug design.[6] The value of this scaffold is underscored by its incorporation into several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[6]

The strategic hybridization of the furan and azetidine moieties into a single molecular entity is a compelling drug design strategy. This approach aims to synergize the favorable attributes of both scaffolds, potentially unlocking novel pharmacological profiles, enhancing potency, and improving drug-like properties. This guide explores the synthesis, diverse bioactivities, and therapeutic potential of these hybrid furan-azetidine structures.

Synthetic Strategies: Forging the Furan-Azetidine Core

The construction of the strained azetidine ring is a significant synthetic challenge.[7] The most prevalent and effective method for creating furan-azetidin-2-one derivatives is the Staudinger synthesis, a [2+2] cycloaddition reaction. This reaction typically involves the formation of an imine (Schiff base) from a furan-based aldehyde (like furfural) and a primary amine, followed by cyclization with a ketene generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a base.[8][9][10]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity | Journal of Neonatal Surgery [jneonatalsurg.com]

- 10. jmchemsci.com [jmchemsci.com]

Methodological & Application

Optimization of HATU coupling for azetidine amide synthesis

Application Note & Protocol

Topic: A Scientist's Guide to the Systematic Optimization of HATU Coupling for Azetidine Amide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Azetidine Amides

In modern medicinal chemistry, the incorporation of strained ring systems is a powerful strategy for exploring novel chemical space and optimizing drug properties. Azetidines, four-membered nitrogen-containing heterocycles, are particularly valuable building blocks. Their constrained conformation can enforce bioactive conformations, improve metabolic stability, and enhance solubility. However, the synthesis of amides from azetidines—a cornerstone transformation—presents unique challenges. As secondary amines, azetidines can exhibit reduced nucleophilicity and increased steric hindrance compared to their acyclic or larger-ring counterparts.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a gold-standard coupling reagent, renowned for its high efficiency, fast reaction rates, and ability to suppress racemization[1][2]. Its success lies in the formation of a highly reactive OAt-active ester intermediate[3]. Despite its power, achieving high yields and purity in HATU-mediated couplings with challenging substrates like azetidine is not always straightforward. Success requires a deep understanding of the reaction mechanism and a systematic approach to optimization.

This guide provides a comprehensive framework for researchers to rationally optimize HATU coupling reactions for the synthesis of azetidine amides. We will dissect the reaction mechanism, establish a robust baseline protocol, and detail a systematic workflow for optimizing critical variables to overcome common synthetic hurdles.

The HATU Coupling Mechanism: A Foundation for Optimization

Understanding the mechanism of HATU-mediated amide bond formation is critical for troubleshooting and rational optimization. The process is a well-orchestrated sequence of activation and nucleophilic attack, where each component plays a crucial role.

The reaction proceeds through several key steps[3][4]:

-

Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion. This is essential for initiating the activation sequence.

-

Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.

-

Active Ester Formation: The OAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This forms the key intermediate—the highly reactive OAt-active ester—and releases tetramethylurea as a byproduct. The 7-azabenzotriazole (HOAt) moiety is particularly effective because the pyridine nitrogen can stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the coupling and minimizing racemization[4][5].

-

Nucleophilic Attack: The azetidine nitrogen attacks the carbonyl carbon of the OAt-active ester.

-

Amide Formation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing the HOAt anion.

Caption: The HATU-mediated amide coupling mechanism.

Baseline Protocol for HATU-Azetidine Coupling (Solution Phase)

This protocol serves as a validated starting point for optimization. It is crucial to perform a baseline experiment to assess the initial efficiency of the coupling before modifying variables. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of the active ester[6].

Materials:

-

Carboxylic Acid (1.0 eq)

-

Azetidine or its HCl salt (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq; use 4.0 eq if starting with azetidine HCl salt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, inert atmosphere setup

Procedure:

-

Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

-

Base and Coupling Reagent Addition: Add DIPEA (3.0 eq) to the solution and stir for 2 minutes. If the azetidine is an HCl salt, add it at this stage along with an additional equivalent of DIPEA.

-

Pre-activation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature. This "pre-activation" step is critical as it allows the formation of the active ester before the amine is introduced, minimizing potential side reactions between the amine and HATU[7]. Allow pre-activation to proceed for 5-15 minutes.

-

Amine Addition: If using the free-base form of azetidine, add it (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS at intervals (e.g., 1h, 4h, and 12h) until the consumption of the limiting reagent is observed.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired azetidine amide.

Systematic Optimization Workflow

The key to efficiently optimizing a challenging coupling is to modify one variable at a time while keeping others constant. This allows for a clear understanding of each parameter's effect on the reaction outcome (yield and purity).

Caption: Systematic workflow for optimizing HATU-azetidine coupling.

Optimization of Stoichiometry (HATU & Base)

The relative amounts of HATU and base are the most critical parameters. Insufficient HATU leads to incomplete conversion, while a large excess can cause side reactions[8][9]. The base is crucial for both deprotonating the acid and neutralizing the released HOAt.

Protocol: Set up parallel reactions based on the baseline protocol, varying the equivalents of HATU and DIPEA as shown in the table below.

| Experiment | Carboxylic Acid (eq) | Azetidine (eq) | HATU (eq) | DIPEA (eq) | Rationale |

| Baseline | 1.0 | 1.1 | 1.2 | 3.0 | Standard starting point. |

| STOICH-1 | 1.0 | 1.1 | 1.05 | 3.0 | Minimizes excess coupling reagent. |

| STOICH-2 | 1.0 | 1.1 | 1.5 | 3.0 | For potentially sluggish reactions. |

| STOICH-3 | 1.0 | 1.1 | 1.2 | 2.5 | Minimum base for catalysis. |

| STOICH-4 | 1.0 | 1.1 | 1.2 | 5.0 | Pushing the reaction with excess base. |

Solvent Screening

The solvent affects reagent solubility and reaction kinetics. While DMF is a reliable choice, other solvents may offer advantages for specific substrates or facilitate easier workup[10][11].

Protocol: Using the best stoichiometry from step 4.1, run the reaction in a panel of anhydrous solvents.

| Experiment | Solvent | Key Properties & Considerations |

| Baseline | DMF | High polarity, excellent solvating properties. High boiling point can complicate removal. |

| SOLV-1 | DCM | Lower boiling point, easy to remove. May not be suitable for less soluble substrates. |

| SOLV-2 | Acetonitrile (ACN) | Good alternative to DMF, often used in purification (HPLC). |

| SOLV-3 | NMP | Superior solvating properties, useful for highly aggregating or poorly soluble substrates[10]. |

| SOLV-4 | 2-MeTHF | A greener, ether-based solvent alternative. |

Temperature and Reaction Time

Most HATU couplings proceed efficiently at room temperature. However, for sterically hindered substrates, adjusting the temperature or allowing longer reaction times may be necessary. Gentle heating can increase the rate but also elevates the risk of racemization[10].

Protocol: Using the best conditions from the previous steps, evaluate the effect of temperature.

| Experiment | Temperature | Time | Rationale |

| Baseline | Room Temp (~20-25°C) | 12-24 h | Standard, minimizes side reactions. |

| TEMP-1 | 0°C to Room Temp | 24 h | For highly reactive substrates to control exotherms or side reactions. |

| TEMP-2 | 40-50°C | 4-8 h | To accelerate sluggish reactions with hindered substrates. Monitor carefully for degradation. |

Reaction Monitoring, Workup, and Purification

Monitoring: For solution-phase synthesis, progress can be effectively tracked by LC-MS to observe the consumption of starting materials and the formation of the product peak. The release of the yellow-colored OAt anion can also serve as a qualitative visual indicator that the reaction has initiated[12].

Workup and Purification: The primary byproducts of a HATU coupling are tetramethylurea and HOAt. Both are water-soluble and are typically removed during the aqueous workup procedure described in the baseline protocol. If tetramethylurea persists, it can often be removed by trituration or careful column chromatography.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive HATU (hydrolyzed).2. Insufficient base or inactive base.3. Water in the solvent or on glassware.4. Severe steric hindrance. | 1. Use fresh, high-quality HATU.2. Use fresh, anhydrous base. Increase base equivalents (see Table in 4.1).3. Ensure all solvents are anhydrous and glassware is oven-dried[6].4. Increase HATU equivalents (to 1.5), increase temperature to 40-50°C, and/or increase reaction time[10]. |

| Side Product Formation | 1. Reaction of HATU with the amine.2. Racemization at high temperatures.3. Guanidinylation of the azetidine nitrogen by HATU (a known side reaction with primary amines)[9]. | 1. Ensure a pre-activation step is used; add the azetidine last[7].2. Avoid excessive heating. Run the reaction at room temperature or 0°C for a longer duration.3. Use a minimal excess of HATU (1.05-1.1 eq). If the problem persists, consider an alternative phosphonium-based coupling reagent like PyBOP, which lacks the guanidinium group[8]. |

| Difficult Purification | 1. Persistent tetramethylurea byproduct.2. Poor separation of product and starting material on silica. | 1. Ensure thorough aqueous workup. If it persists, consider a reverse-phase purification method or trituration with a solvent in which the byproduct is soluble but the product is not (e.g., ether/hexanes).2. Adjust the solvent system for column chromatography; consider adding a small percentage of a modifier like triethylamine to the eluent if the product is basic. |

References

- Inhibitor Research Hub. (2025). HATU: A Premier Peptide Coupling Reagent for Precision Am....

-

ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Kim Reactor (YouTube). (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

-

Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

-

Wikipedia. HATU. [Link]

-

Reddit. (2024). HATU coupling - what's the best order?. [Link]

-

RSC Publishing. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. [Link]

-

Common Organic Chemistry. Amine to Amide (Coupling) - HATU Examples. [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

NIH National Library of Medicine. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. [Link]

-

ChemRxiv. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]

Sources

- 1. americapeptide.com [americapeptide.com]

- 2. nbinno.com [nbinno.com]

- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

Application Note: Solvent Selection & Process Optimization for 1-(Furan-3-carbonyl)azetidine Scaffolds

Executive Summary

The 1-(furan-3-carbonyl)azetidine scaffold represents a critical structural motif in Fragment-Based Drug Discovery (FBDD). It combines the electron-rich, lipophilic furan ring with the conformationally restricted, polar azetidine amine. This unique combination offers distinct vectors for functionalization but presents specific solubility and stability challenges.[1]

This guide provides an evidence-based approach to solvent selection, moving beyond traditional chlorinated solvents (DCM) and high-boiling polar aprotics (DMF) toward greener, higher-performance alternatives like 2-Methyltetrahydrofuran (2-MeTHF) . We focus on maximizing yield, ensuring furan ring stability, and streamlining work-up procedures.

Physicochemical Profiling & Solvent Strategy

Structural Considerations

-

Furan Moiety: Electron-rich aromatic heterocycle.[1] Critical Risk: High susceptibility to acid-catalyzed ring opening and polymerization.[1] Solvents must be free of acidic impurities (e.g., HCl in old CHCl₃).[1]

-

Azetidine Ring: Strained 4-membered ring.[1] While the amide linkage stabilizes the nitrogen, the ring remains sensitive to strong nucleophiles in the presence of Lewis acids.

-

Amide Linkage: Imparts significant polarity.[1] The molecule often exists as an oil or low-melting solid, making crystallization difficult and solvent extraction crucial.

Solvent Performance Matrix

The following table contrasts traditional solvents with recommended modern alternatives for this specific scaffold.

| Solvent | Role | Suitability | Key Advantage/Risk |

| 2-MeTHF | Recommended | High | Excellent solubility for amides; clean phase separation from water; stability against peroxides; renewable profile. |

| Ethyl Acetate (EtOAc) | Alternative | Medium | Good for work-up; may not dissolve polar intermediates during coupling as well as 2-MeTHF. |

| DCM (Dichloromethane) | Legacy | Low | Toxic; environmental hazard; difficult to dry completely; risk of acidic decomposition over time.[1] |

| DMF (Dimethylformamide) | Legacy | Low | High boiling point makes removal difficult; aqueous work-ups often form emulsions with azetidine amides.[1] |

| CPME (Cyclopentyl methyl ether) | Alternative | High | Low peroxide formation; stable to bases; excellent for downstream lithiation of the furan ring.[1] |

Decision Logic for Solvent Selection

The following decision tree guides the researcher through solvent selection based on the specific reaction stage (Synthesis vs. Functionalization).

Figure 1: Decision tree for selecting the optimal solvent based on reaction type and constraints.

Detailed Protocols

Protocol A: Green Synthesis of 1-(Furan-3-carbonyl)azetidine

Objective: Synthesize the core scaffold using 2-MeTHF to facilitate a "one-pot" work-up and avoid DMF removal issues.

Reagents:

-

Furan-3-carboxylic acid (1.0 equiv)

-

Azetidine hydrochloride (1.1 equiv)[1]

-

T3P (Propylphosphonic anhydride), 50% in 2-MeTHF (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: 2-MeTHF (anhydrous)

Procedure:

-

Dissolution: In a reaction vessel equipped with a magnetic stir bar, suspend Furan-3-carboxylic acid and Azetidine HCl in 2-MeTHF (concentration 0.2 M). Note: 2-MeTHF dissolves the acid significantly better than toluene.

-

Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. The mixture will become homogeneous or a fine suspension.[1]

-

Coupling: Add T3P solution dropwise over 10 minutes. Maintain temperature < 5°C to prevent exotherms that could degrade the furan.[1]

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 166.1).[1]

-

Work-up (The 2-MeTHF Advantage):

-

Do not evaporate the solvent.[1]

-

Add water (equal volume) directly to the reaction mixture.[1]

-

Stir vigorously for 5 minutes and let settle. 2-MeTHF forms a distinct upper layer (unlike THF/water which are miscible).[1]

-

Wash the organic layer with 10% citric acid (removes excess amine/azetidine) and then Sat.[1] NaHCO₃ (removes unreacted furan acid).[1]

-

Crucial: The furan ring is stable to brief citric acid washes, but do not prolong exposure.[1]

-

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate.

Validation:

-

Yield: Typically 85-92% (vs. ~75% in DMF/water precipitations).[1]

-

Purity: >95% by ¹H NMR.

Protocol B: Downstream C-H Functionalization

Objective: Direct arylation of the furan C-2/C-5 position. Solvent Choice: CPME (Cyclopentyl methyl ether) is preferred over dioxane due to higher stability and hydrophobicity.[1]

Procedure:

-

Dissolve 1-(furan-3-carbonyl)azetidine in CPME (0.1 M).

-

Add Aryl Bromide (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd catalyst (e.g., Pd(OAc)₂/PPh₃).[1]

-

Heat to 100°C. CPME (bp 106°C) allows reflux without pressure vessels, unlike THF.[1]

-

Work-up: Cool, add water, and separate phases. The product remains in the CPME layer.[1]

Scientific Rationale (E-E-A-T)

Why 2-MeTHF?

-

Solubility & Partitioning: Unlike THF, 2-MeTHF is immiscible with water.[1][2] This allows the reaction solvent to serve as the extraction solvent, reducing solvent waste (Green Chemistry Principle #5) and process time.[1]

-

Stability: 2-MeTHF is more stable to acids and bases than THF and has a higher boiling point (80°C vs 66°C), allowing for faster kinetics in thermal reactions without switching to toxic toluene or DMF.[1]

-

Furan Preservation: The absence of peroxides (common in old ethers) and acidic impurities (common in chlorinated solvents) protects the electron-rich furan ring from oxidative degradation.

Why Avoid DMF?

DMF is difficult to remove.[1] Residual DMF often requires aqueous washes that can lead to emulsions with amphiphilic amides like 1-(furan-3-carbonyl)azetidine. Furthermore, thermal concentration of DMF can lead to dimethylamine impurities which may react with the furan or azetidine under forcing conditions.[1]

References

-

Green Solvent Selection

-

Amide Coupling in 2-MeTHF

-

Furan & Azetidine Chemistry

-

Dunlop, A. P.[1] "The Furans."[1][2][3] ACS Monograph Series, Reinhold Publishing, 1953. (Classic text on Furan stability).[1]

-

Couty, F., et al. "Synthesis and reactivity of azetidines."[1] Organic Preparations and Procedures International, 2006.[1] Link[1]

- Rationale: Provides mechanistic grounding for the stability of the azetidine ring and furan sensitivity.

-

-

T3P Reagent Utility

Sources

Troubleshooting & Optimization

Improving yield of 1-(furan-3-carbonyl)azetidine synthesis

Technical Support Center: Synthesis Optimization Guide Topic: High-Yield Synthesis of 1-(Furan-3-carbonyl)azetidine Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

You are likely experiencing low yields (<40%) due to two converging factors specific to this substrate pair: the volatility of the azetidine free base (bp ~61°C) and the acid-sensitivity of the furan ring .

Standard protocols using acid chlorides (SOCl₂) often degrade the furan moiety ("tarring"), while standard EDC/HOBt couplings suffer from slow kinetics with the sterically strained azetidine salt, leading to incomplete conversion.[1]

This guide provides a modernized, self-validating protocol using Propylphosphonic Anhydride (T3P®) or HATU , designed to bypass these instability issues.

Module 1: Critical Analysis of Failure Modes

Before attempting the new protocol, verify if your current method falls into these common traps:

| Failure Mode | Symptom | Root Cause |

| "The Black Tar" | Reaction mixture turns dark brown/black; low mass recovery. | Acid Sensitivity: Using thionyl chloride ( |

| "The Missing Amine" | Clean crude NMR, but low yield. | Volatility: Free-basing Azetidine HCl ex-situ (e.g., extraction) causes loss of the amine into the hood atmosphere before coupling. |

| "The Stuck Intermediate" | Unreacted acid remaining after 24h. | Kinetics: Azetidine is a secondary amine with significant ring strain.[2] EDC/carbodiimides are often too slow to drive the reaction to completion against the salt equilibrium. |

Module 2: The Gold Standard Protocol (T3P Coupling)

Why this works: T3P (Propylphosphonic anhydride) acts as both a coupling agent and a water scavenger. It drives the equilibrium forward rapidly, tolerates the furan ring perfectly, and—crucially—its byproducts are water-soluble, simplifying purification of the polar amide product.

Reagents & Stoichiometry

-

Substrate A: Furan-3-carboxylic acid (1.0 equiv)[1]

-

Substrate B: Azetidine Hydrochloride (1.2 equiv) — Do not use free base.[1]

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (3.5 equiv) — Must neutralize HCl salt + generated acid.[1]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes).[1]

Step-by-Step Procedure

-

The Slurry: In a round-bottom flask equipped with a magnetic stir bar, charge Furan-3-carboxylic acid (1.0 eq) and Azetidine HCl (1.2 eq).

-

Solvent Addition: Add EtOAc (dry). The mixture will likely remain a slurry.

-

Base Addition: Cool to 0°C (ice bath). Add DIPEA (3.5 eq) dropwise over 5 minutes.

-

Checkpoint: The solution should become homogeneous or a fine suspension as the free base is liberated in situ.

-

-

Activation: Add T3P solution (1.5 eq) dropwise.

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

-

Monitor: Check via TLC (System: 100% EtOAc or 5% MeOH/DCM).[1] The product is likely a UV-active spot (furan) with lower R_f than the starting acid.

-

-

Quench: Cool to 0°C. Add water (5 volumes) slowly.

-

Workup (The "Self-Cleaning" Step):

Expected Result: Pale yellow oil or low-melting solid. Yield >85%.

Module 3: Alternative High-Performance Route (HATU)

If T3P is unavailable, HATU is the next best option for strained amines, though purification is more difficult due to the tetramethylurea byproduct.[1]

-

Dissolve Furan-3-carboxylic acid (1.0 eq) in DMF (dry).

-

Add HATU (1.1 eq) and stir for 5 minutes to form the activated ester (pre-activation is crucial here).

-

Add Azetidine HCl (1.2 eq).

-

Add DIPEA (3.0 eq) dropwise.

-

Stir for 2 hours.

-

Critical Workup: Dilute with excess EtOAc (to pull product out of DMF). Wash 3x with water (to remove DMF) and 2x with Sat.

(lithium chloride helps partition DMF into the aqueous phase).

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision logic and workup strategy to ensure high yield.

Caption: Decision matrix for coupling strategy. Route B (T3P) minimizes side reactions and simplifies purification.

Module 5: Troubleshooting & FAQ

Q: My product is an oil and I can't crystallize it. How do I purify it? A: 1-(Furan-3-carbonyl)azetidine is likely a viscous oil. If the acid/base wash (Module 2) doesn't yield sufficient purity (>95%), use Flash Column Chromatography.[1]

-

Stationary Phase: Silica Gel.

-

Mobile Phase: 0-5% Methanol in DCM. (Avoid high concentrations of MeOH as it dissolves silica).

-

Note: Azetidine amides are moderately polar.

Q: Can I use TEA (Triethylamine) instead of DIPEA? A: Yes, but DIPEA is preferred.[1] DIPEA is less nucleophilic and reduces the risk of competing reactions with the activated ester, especially if using HATU.

Q: I see a new spot on TLC that moves very fast. What is it? A: If using T3P/EtOAc, this is likely the "activated" anhydride intermediate if you quenched too early. Ensure the reaction runs for at least 2 hours. If using HATU, it may be the tetramethylurea byproduct.

Q: Can I make the acid chloride if I use Oxalyl Chloride + DMF (cat)? A: Technically yes, but it is high risk. If you must use this route, keep the temperature strictly at 0°C and use a large excess of base in the subsequent addition of azetidine to instantly neutralize the HCl. We strongly advise against this for furan substrates.

References

-

T3P Reagent Efficacy: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

-

Azetidine Handling: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Furan Stability: Keay, B. A. (1999). Synthetic Strategies for Furan-Containing Natural Products.[6] Chemical Reviews, 99(8), 2315-2342.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 5. growingscience.com [growingscience.com]

- 6. Azetidine synthesis [organic-chemistry.org]

Avoiding ring opening of azetidine during amide coupling

Topic: Preventing Ring Opening & Polymerization of Azetidine

Status: Operational | Tier: Level 3 (Senior Scientist Support) Doc ID: AZT-CPL-004

Executive Summary: The "Spring-Loaded" Heterocycle

The Core Problem: Azetidine is not merely a "small piperidine." It is a highly strained 4-membered ring with a ring strain energy (RSE) of approximately 25.4 kcal/mol [1].[1][2] This strain makes the ring thermodynamically predisposed to open to relieve tension.

In amide coupling, the nitrogen atom of the azetidine acts as the nucleophile. However, if the reaction conditions inadvertently protonate this nitrogen (forming an azetidinium ion) or activate the ring carbons toward nucleophilic attack, the ring will snap open. This leads to three common failure modes:

-

Polymerization: Cationic Ring-Opening Polymerization (CROP).

-

Hydrolysis: Attack by water/hydroxide to form

-amino alcohols. -

Ring Expansion/Rearrangement: Intramolecular attack by pendant nucleophiles.

Diagnostic Visualizer: The Mechanism of Failure

Before attempting a fix, understand how your reaction is failing. The diagram below illustrates the competing pathways between the desired

Figure 1: Mechanistic divergence. The goal is to keep the azetidine in the "Blue" pathway. Once protonated (Orange), it becomes an electrophile susceptible to destruction (Black).

Critical Parameters & Troubleshooting

This section addresses specific user scenarios based on common support tickets.

Scenario A: "I'm using an Acid Chloride and getting a complex mixture."

Diagnosis: Acid chlorides generate HCl as a byproduct. Even with a base, transient local concentrations of HCl protonate the azetidine. The chloride ion (

The Fix: Switch to Active Esters or Anhydrides. Avoid acyl chlorides. Use coupling reagents that generate non-nucleophilic byproducts.

| Reagent Class | Suitability | Why? |

| Acyl Chlorides | ⛔ High Risk | Generates HCl; |

| EDC/HOBt | ⚠️ Moderate | Acidic activation can trigger opening if base is insufficient. |

| HATU/COMU | ✅ Recommended | Fast kinetics outcompete decomposition; non-nucleophilic counter-ions ( |

| T3P (Propylphosphonic anhydride) | 🌟 Gold Standard | Low epimerization, very mild, no acidic byproducts, works in EtOAc [2]. |

Scenario B: "My starting material is an Azetidine HCl salt."

Diagnosis: The counter-ion is the enemy. If you add DIPEA to Azetidine

The Fix: The "Free-Base" Protocol. You must remove the chloride ion before the coupling reaction.

-

Suspend Azetidine

HCl in DCM or EtOAc. -

Wash with saturated aqueous

or -

Dry the organic layer (

) and concentrate carefully (azetidines are volatile). -

Use the free base immediately in the coupling.

Scenario C: "The reaction turns into a black tar (Polymerization)."

Diagnosis: This is Cationic Ring-Opening Polymerization (CROP). It occurs when a neutral azetidine attacks a protonated azetidinium ion. This chain reaction is driven by heat and concentration.

The Fix: Kinetic Control.

-

Temperature: Never heat an azetidine coupling reaction above 40°C. Ideally, start at 0°C and warm to Room Temperature (RT).

-

Order of Addition: Add the Base to the Acid + Coupling Reagent first. Let the active ester form.[3] Then add the azetidine. This ensures the azetidine immediately reacts with the active ester rather than sitting around reacting with itself.

Recommended Protocol: The "Safe-Mode" Coupling

This protocol is designed to minimize azetidinium formation and nucleophilic attack.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Azetidine (Free base preferred, 1.1 equiv)

-

T3P (50% in EtOAc, 1.5 equiv) ORHATU (1.2 equiv)

-

DIPEA (3.0 - 4.0 equiv)

-

Solvent: DMF (for HATU) or EtOAc/2-MeTHF (for T3P)

Step-by-Step Workflow:

-

Activation Phase:

-

Dissolve Carboxylic Acid in solvent (0.1 M concentration).

-

Add DIPEA (2.0 equiv).

-

Add Coupling Reagent (HATU or T3P).

-

Critical: Stir for 5–10 minutes at 0°C. This pre-forms the activated ester.[3]

-

-

Coupling Phase:

-

If using Azetidine

HCl: Pre-mix Azetidine salt with DIPEA (1.5 equiv) in a separate vial (minimal solvent) to neutralize it, then add to the main pot. -

Better: Add free-based Azetidine dropwise to the activated acid mixture at 0°C.

-

-

Monitoring:

-

Workup:

-

Dilute with EtOAc.

-

Wash with saturated

(Do not use 1M HCl or acidic washes, as this will open unreacted azetidine and potentially degrade the product if the amide bond is labile). -

Wash with Brine, Dry, Concentrate.

-

Decision Matrix: Selecting the Right Conditions

Use this flowchart to determine the safest route for your specific substrate.

Figure 2: Decision matrix for selecting coupling conditions based on substrate properties.

FAQ (Frequently Asked Questions)

Q: Can I use TEA (Triethylamine) instead of DIPEA? A: It is not recommended. TEA is less sterically hindered and more nucleophilic than DIPEA. While rare, TEA can participate in side reactions or fail to scavenge protons effectively in crowded transition states. DIPEA (Hünig's Base) provides a safer steric bulk.

Q: Why do I see a +18 mass peak in my LCMS?

A: This indicates hydrolysis. Your azetidine ring has opened due to water attack (adding

Q: Is the azetidine ring stable to TFA deprotection of a Boc group elsewhere in the molecule? A: Generally, yes, if the azetidine nitrogen is already acylated (an amide). Amides reduce the basicity of the nitrogen, preventing protonation and subsequent ring opening. However, if you have a free azetidine amine and treat it with TFA, it will likely decompose or polymerize [3].

References

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.[4] Link

-

Bai, G., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link

-

Burkhardt, S., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling. Organic Chemistry Frontiers. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Removing unreacted azetidine hydrochloride from reaction mixtures

Topic: Strategies for the Removal of Unreacted Azetidine Hydrochloride from Reaction Mixtures Document ID: TS-AZT-004 Last Updated: October 26, 2023[1]

Introduction: The Azetidine Challenge

Azetidine hydrochloride (CAS: 503-29-7) presents a unique purification challenge in organic synthesis.[1] Unlike higher molecular weight amines, azetidine is a small, highly polar, four-membered heterocycle.[1] Its high basicity (pKa

This guide provides three distinct workflows to eliminate unreacted azetidine, selected based on your product's sensitivity and physicochemical properties.

Quick Decision Matrix

Use the following logic flow to select the appropriate removal module for your specific situation.

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and scale.

Module 1: Liquid-Liquid Extraction (LLE) Strategies

Best for: Neutral or Acidic products that are stable to pH changes.[1] Mechanism: Exploits the extreme basicity of azetidine (pKa 11.3) to force it into the aqueous phase.

Protocol A: The "Reverse" Acid Wash

Standard acid washes often fail because azetidine HCl is already a salt. You must ensure the aqueous phase is acidic enough to retain the azetidine while your product partitions into the organic phase.[1]

-

Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (DCM or EtOAc).

-

The Wash: Wash the organic layer 3x with 0.5 M to 1.0 M HCl .[1]

-

Why: At pH < 2, azetidine is fully protonated (

) and highly water-soluble.[1]

-

-

Brine Wash: Follow with a saturated brine wash to remove residual acid.

-

Drying: Dry over

and concentrate.

Protocol B: The Copper(II) Sulfate Complexation (The "Blue" Wash)

Best for: Acid-sensitive products or when standard acid washes cause emulsions.[1] Mechanism: Azetidine, being a strong nucleophile, coordinates with Cu(II) to form a water-soluble deep blue/purple complex.[1]

-

Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

). -

Extraction: Wash the organic layer containing your product with the

solution.[2] -

Visual Indicator: The aqueous layer will turn a distinct royal blue/purple if azetidine is extracted.

-

Repetition: Repeat the wash until the aqueous layer remains pale blue (color of the starting

solution).[1] -

Final Polish: Wash with water to remove residual copper salts.

Technical Insight: This method is highly specific to amines and avoids harsh pH swings.[1] It is particularly effective for removing small cyclic amines which form stable complexes with transition metals [1].

Module 2: Solid-Supported Scavenging